Lipophilicity (cLogP) Comparison: Lower LogP of 3-THP Derivative vs 3-Aryl Analogs
The 3-(tetrahydro-2H-pyran-4-yl) derivative exhibits significantly lower computed lipophilicity compared to 3-(4-bromophenyl) and 3-(4-chlorophenyl) analogs. This is a key determinant for aqueous solubility and metabolic stability in lead optimization [1]. The XLogP3-AA value for the target compound is 0, versus 2 for the 3-(4-bromophenyl)pyrazolo[1,5-a]pyrimidin-6-amine [2].
| Evidence Dimension | Computed lipophilicity: XLogP3-AA |
|---|---|
| Target Compound Data | 0 (XLogP3-AA) |
| Comparator Or Baseline | 3-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-6-amine: XLogP3-AA = 2 |
| Quantified Difference | ΔXLogP3-AA = -2 units |
| Conditions | PubChem computed XLogP3 3.0 (2025 release) for target; PubChem XLogP3 3.0 (2021 release) for comparator |
Why This Matters
A 2-unit reduction in logP correlates with improved aqueous solubility and potential for reduced non-specific binding, which can simplify downstream assay interpretation and formulation for in vitro screening.
- [1] PubChem. (2026). Compound Summary for CID 86276789: 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine. View Source
- [2] PubChem. (2025). Compound Summary for CID 105525735: 3-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-6-amine. View Source
